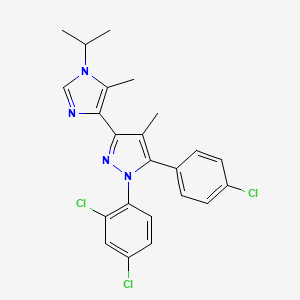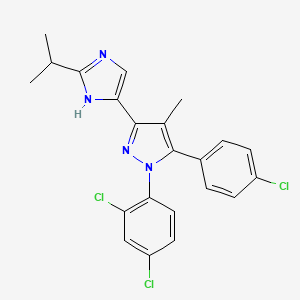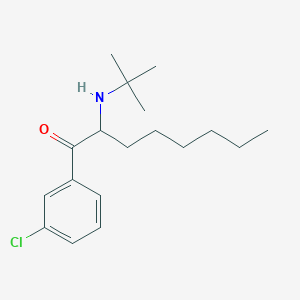
2-(N-tert-Butylamino)-3'-chlorooctanophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-tert-Butylamino)-3’-chlorooctanophenone is an organic compound that features a tert-butylamino group and a chlorooctanophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-tert-Butylamino)-3’-chlorooctanophenone typically involves the reaction of tert-butylamine with a chlorooctanophenone precursor. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product .
Industrial Production Methods
Industrial production methods for 2-(N-tert-Butylamino)-3’-chlorooctanophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(N-tert-Butylamino)-3’-chlorooctanophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorooctanophenone moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenones, amine derivatives, and other functionalized organic compounds. These products can have diverse applications in different fields .
Scientific Research Applications
2-(N-tert-Butylamino)-3’-chlorooctanophenone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-tert-Butylamino)-3’-chlorooctanophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(N-tert-Butylamino)-3’-chlorooctanophenone include:
- N-tert-Butyl-3-(tert-butylimino)-2-nitropropen-1-amine
- 2-(tert-Butylamino)ethyl methacrylate
- 4-(N-tert-Butylamino)-2-phenylquinazoline
Uniqueness
What sets 2-(N-tert-Butylamino)-3’-chlorooctanophenone apart from these similar compounds is its unique combination of the tert-butylamino group and the chlorooctanophenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H28ClNO |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)octan-1-one |
InChI |
InChI=1S/C18H28ClNO/c1-5-6-7-8-12-16(20-18(2,3)4)17(21)14-10-9-11-15(19)13-14/h9-11,13,16,20H,5-8,12H2,1-4H3 |
InChI Key |
HHZNTCLXZVSLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol](/img/structure/B10791094.png)
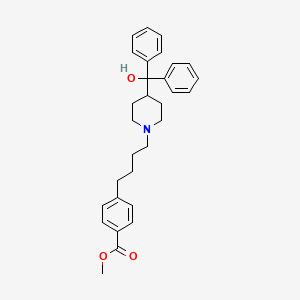
![7-((4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791105.png)
![7-((1-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperidin-4-yl)methoxy)benzo[d]oxazol-2(3H)-one](/img/structure/B10791108.png)
![7-(1-(2-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)ethyl)piperidin-4-yloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B10791123.png)
![[1-(4-Methyl-benzyl)-piperidin-4-yl]-diphenyl-methanol](/img/structure/B10791133.png)
![1-[4-(4-Methylphenyl)butyl]-alpha,alpha-diphenyl-4-piperdine-methanol](/img/structure/B10791134.png)
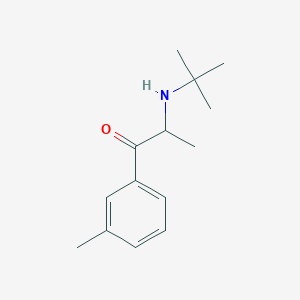
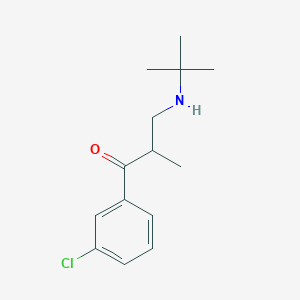
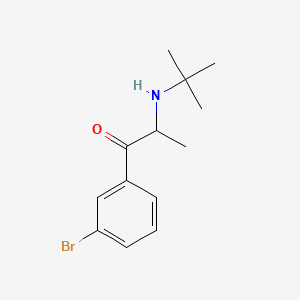
![(3S)-3-((3-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)propylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B10791160.png)
![(3S)-3-((2-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)ethylamino)methyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one hydrochloride](/img/structure/B10791161.png)
